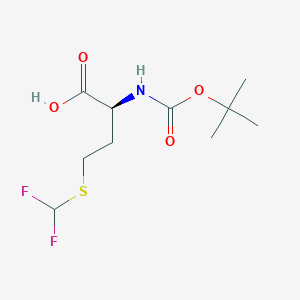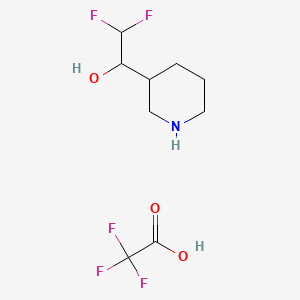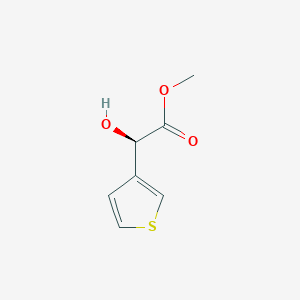
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide is a derivative of naltrexone, an opioid antagonist primarily used to manage opioid and alcohol dependence. This compound is known for its ability to block the effects of opioids without crossing the blood-brain barrier, making it useful in treating opioid-induced constipation without affecting pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-O-methylcyclopropyl-Naltrexone Bromide involves several steps, starting from naltrexone. One common method includes the alkylation of naltrexone with methyl iodide to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the ketone group in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on opioid receptors and its potential to modulate gastrointestinal motility.
Medicine: Primarily used to treat opioid-induced constipation and is being investigated for other therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The compound exerts its effects by acting as a peripheral opioid receptor antagonist. It binds to the mu-opioid receptors in the gastrointestinal tract, blocking the constipating effects of opioids without affecting their pain-relieving properties. This selective action is due to its inability to cross the blood-brain barrier, attributed to its quaternary ammonium structure .
Comparison with Similar Compounds
Similar Compounds
Methylnaltrexone: Another quaternary ammonium compound used for similar purposes.
Naloxone: An opioid antagonist used to reverse opioid overdoses but can cross the blood-brain barrier.
Naltrexone: The parent compound, used for managing opioid and alcohol dependence
Uniqueness
N-Methyl-O-methylcyclopropyl-Naltrexone Bromide is unique due to its selective peripheral action, making it highly effective for treating opioid-induced constipation without affecting central opioid effects. This property distinguishes it from other opioid antagonists like naloxone and naltrexone, which can cross the blood-brain barrier and affect central opioid receptors .
Properties
Molecular Formula |
C25H32BrNO4 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(3R,4R,4aS,7aR,12bS)-9-(cyclopropylmethoxy)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
InChI |
InChI=1S/C25H32NO4.BrH/c1-26(13-15-2-3-15)11-10-24-21-17-6-7-19(29-14-16-4-5-16)22(21)30-23(24)18(27)8-9-25(24,28)20(26)12-17;/h6-7,15-16,20,23,28H,2-5,8-14H2,1H3;1H/q+1;/p-1/t20-,23+,24+,25-,26-;/m1./s1 |
InChI Key |
SZTQHQAYOJRWPM-LDLAEIBZSA-M |
Isomeric SMILES |
C[N@@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC6CC6)O4)O)CC7CC7.[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC6CC6)O4)O)CC7CC7.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)
![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)



